A Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (CAS 1497119-60-4): Properties, Synthesis, and Applications
A Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (CAS 1497119-60-4): Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid, CAS 1497119-60-4. As a member of the heterocyclic α-ketoacid family, this compound represents a valuable, albeit specialized, building block in synthetic organic chemistry. Its structural motifs—a reactive α-ketoacid function appended to a 2-methylthiazole core—suggest significant potential for applications in medicinal chemistry and materials science. This guide consolidates available data on its chemical identity, computed physicochemical properties, and critical safety protocols. Furthermore, it proposes a logical synthetic pathway and discusses the compound's inherent reactivity, providing researchers and drug development professionals with a foundational understanding for its use.
Compound Identification and Structure
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid is characterized by a five-membered thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a glyoxylic acid (or oxoacetic acid) moiety. This α-ketoacid functionality is a key determinant of its chemical reactivity and synthetic utility. The thiazole ring itself is a common scaffold in numerous pharmaceuticals, valued for its metabolic stability and diverse interaction capabilities.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid | [1] |
| CAS Number | 1497119-60-4 | [1] |
| Molecular Formula | C6H5NO3S | [1] |
| Canonical SMILES | CC1=NC(=CS1)C(=O)C(=O)O | PubChem |
| InChI | InChI=1S/C6H5NO3S/c1-3-7-4(2-11-3)5(8)6(9)10/h2H,1H3,(H,9,10) | [1] |
| InChIKey | YWMSXADJDDQKRM-UHFFFAOYSA-N | PubChem |
Physicochemical and Computed Properties
While extensive experimental data for this specific compound is not widely published, computational models provide reliable estimates of its key physicochemical properties. These properties are crucial for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for developing analytical methods.
Table 2: Computed Physicochemical Properties
| Property | Value | Details |
|---|---|---|
| Molecular Weight | 171.18 g/mol | Computed by PubChem 2.2[1] |
| Monoisotopic Mass | 170.99901420 Da | Computed by PubChem 2.2[1] |
| XLogP3 | 1.1 | A computed measure of hydrophobicity.[1] |
| Polar Surface Area | 95.5 Ų | Computed by PubChem 2.2[1] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 4 | From the nitrogen and oxygen atoms. |
| Appearance | Likely a solid at room temperature | Based on analogous structures like its formamido-ester derivative.[2] |
The presence of both a polar carboxylic acid group and a moderately nonpolar thiazole ring suggests amphiphilic character. It is expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF, and in aqueous solutions under basic conditions via deprotonation of the carboxylic acid.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The key transformation is the introduction of the oxoacetic acid side chain at the C4 position of the thiazole ring. This can be achieved via a Grignard reaction followed by oxidation. The causality for this choice rests on the reliability of Grignard reagents for C-C bond formation and the subsequent, well-documented oxidation of the resulting alcohol to an α-ketoacid.
Experimental Protocol: Proposed Synthesis
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Step 1: Bromination of 2-Methylthiazole. 2-Methylthiazole is selectively brominated at the 5-position under standard conditions (e.g., N-Bromosuccinimide in acetonitrile). The resulting 5-bromo-2-methylthiazole is then subjected to a halogen dance reaction or metal-halogen exchange to generate the 4-lithiated species.
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Step 2: Grignard Formation & Quenching. The 4-lithiated 2-methylthiazole is treated with a suitable electrophile, such as diethyl oxalate. This introduces the α-ketoester functionality at the C4 position. The choice of diethyl oxalate is strategic, as it directly installs the required two-carbon keto-ester unit.
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Step 3: Hydrolysis. The resulting ethyl 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetate is hydrolyzed under basic conditions (e.g., aqueous NaOH or LiOH) followed by acidic workup to yield the final product, 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid. This final step is a standard saponification that must be performed under mild conditions to avoid potential degradation of the α-ketoacid moiety.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Chemical Reactivity
The reactivity of this molecule is dominated by the α-ketoacid group.
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Carboxylic Acid: It can undergo standard reactions such as esterification, amide bond formation (coupling), and reduction. These reactions are fundamental for incorporating the molecule into larger, more complex structures.
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α-Ketone: The ketone is electrophilic and susceptible to nucleophilic attack. It can be used to form derivatives like oximes or hydrazones, which are common isosteres in medicinal chemistry. For instance, similar structures are used to synthesize cephalosporin antibiotics where an oxime ether is a critical pharmacophore.[3][4]
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Decarboxylation: Like many α-ketoacids, it may be susceptible to decarboxylation under harsh thermal or acidic/basic conditions, which is a critical consideration during reaction setup and workup.
Applications in Research and Development
The primary value of 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid lies in its role as a versatile chemical building block. While specific applications of this exact molecule are not widely documented, its structural class is of high interest to the pharmaceutical industry.
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Medicinal Chemistry: The 2-aminothiazole-4-yl-glyoxylic acid scaffold is a cornerstone in the side chains of third and fourth-generation cephalosporin antibiotics.[3][4] The title compound, with its 2-methyl group, serves as a close analog that allows for exploration of structure-activity relationships (SAR) where the amino group is replaced by a methyl group to modulate properties like lipophilicity, metabolic stability, and target binding.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a clear display of key functional groups, it is an ideal candidate for fragment screening libraries aimed at identifying novel binding motifs for protein targets.
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Organic Synthesis: It serves as an intermediate for more complex heterocyclic systems. The dual functionality allows for orthogonal chemical modifications, making it a valuable precursor in multi-step synthetic campaigns.
Safety, Handling, and Storage
Comprehensive toxicological properties have not been fully investigated. However, data from suppliers and classification databases provide a clear set of handling guidelines based on the GHS (Globally Harmonized System).
GHS Hazard Classification
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P501 | |
Handling and Personal Protective Equipment (PPE)
Given the GHS classifications, a rigorous, self-validating protocol is mandatory for safe handling.
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Engineering Controls: All handling of the solid material or its solutions must be conducted in a certified chemical fume hood. This is a primary control to mitigate the risk of respiratory irritation (H335) from dust or aerosol inhalation.[5]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166. This is crucial to prevent serious eye irritation (H319).[5][6]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[6] Avoid all skin contact, as the substance is a known skin irritant (H315)[1]. Contaminated clothing must be removed immediately and washed before reuse.[7]
-
Respiratory Protection: If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator should be used.
-
-
Safe Handling Practices: Do not eat, drink, or smoke in the laboratory where this chemical is handled. Wash hands thoroughly after handling. Avoid creating dust.[6] An emergency eyewash station and safety shower must be readily accessible.
Storage
Proper storage is essential to maintain the integrity of the compound. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
Conclusion
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (CAS 1497119-60-4) is a specialized chemical intermediate with significant potential as a building block in drug discovery and synthetic chemistry. While its full experimental profile remains to be characterized, its computed properties and the known reactivity of its functional groups provide a solid basis for its application. Its structural similarity to key components of established pharmaceuticals underscores its potential value. Strict adherence to the outlined safety and handling protocols is mandatory for its use in a research setting.
References
-
PubChem. 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid. National Center for Biotechnology Information. [Link]
-
Cytiva. SAFETY DATA SHEET. [Link]
- Google Patents. US5484928A - 2-(2-aminothiazol-4-yl)
-
Dana Bioscience. 2-(2-Methylthiazol-4-yl)-2-oxoacetic acid 250mg. [Link]
- Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
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